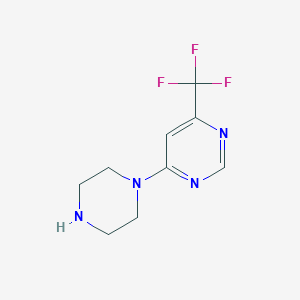

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C9H11F3N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine, can be achieved through a switchable solvent-controlled divergent synthesis . The selectivity of the synthesis can be tuned via the judicious choice of reaction solvents. For instance, with 1,4-dioxane used as the solvent, 2-pyrimidinyloxy-N-arylbenzylamines (O-substituted pyrimidines) were obtained in excellent yields, whereas the use of dimethyl sulfoxide (DMSO) as solvent afforded N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines (N-substituted pyrimidines) in excellent yields .Molecular Structure Analysis

The molecular structure of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, attached to a piperazine ring and a trifluoromethyl group .Physical And Chemical Properties Analysis

The molecular weight of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine is 232.21 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

The synthesis and pharmacological exploration of 4-piperazinopyrimidines have yielded compounds with notable profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Notably, derivatives such as 2-methylamino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine and 2-isopropylamino-4-(H-methylpiperazino)-5-methylthio-6-chloropyrimidine have been identified for their potent antiemetic activity, underlining the therapeutic potential of these compounds in clinical settings (Mattioda et al., 1975).

Heterocyclic Chemistry and Medicinal Applications

The condensation of 2-aminofluorene with α,ω-dibromoalkanes has led to the formation of various heterocyclic compounds, including piperazine derivatives. These compounds, synthesized through a reaction involving calcium hydroxide or sodium ethoxide, highlight the versatility of piperazinyl groups in heterocyclic chemistry, potentially opening avenues for further medicinal applications (Barak, 1968).

Anti-Histaminic Activity

Novel pyrimidines synthesized from the condensation of chalcones of 4'-piperazine acetophenone with guanidine HCl have demonstrated significant anti-histaminic activity. This suggests that 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine derivatives could potentially contribute to the development of new anti-histaminic drugs, providing alternatives to current therapies (Rahaman et al., 2009).

Novel Benzodifuranyl and Thiazolopyrimidines

The synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has resulted in compounds with potent anti-inflammatory and analgesic properties. These findings underscore the potential of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine derivatives in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

DNA Interaction and Anticancer Activity

The interaction of unfused aromatic systems containing terminal piperazino substituents with DNA has been studied, revealing differences in DNA binding mechanisms. These findings provide insights into the design of anticancer drugs, highlighting the potential of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine derivatives in cancer therapy (Wilson et al., 1990).

Propriétés

IUPAC Name |

4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKHOCPDMXKZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680951 | |

| Record name | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine | |

CAS RN |

845616-55-9 | |

| Record name | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)

![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)

![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)